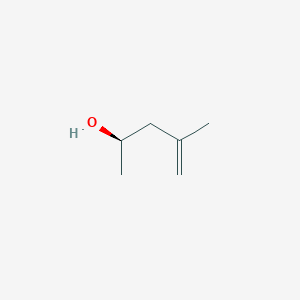

(2R)-4-methylpent-4-en-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(2R)-4-methylpent-4-en-2-ol |

InChI |

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h6-7H,1,4H2,2-3H3/t6-/m1/s1 |

InChI Key |

KPHPTSMXBAVNPX-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](CC(=C)C)O |

Canonical SMILES |

CC(CC(=C)C)O |

Origin of Product |

United States |

Enantioselective Synthesis Strategies for 2r 4 Methylpent 4 En 2 Ol

Catalytic Asymmetric Synthesis Methodologies

Catalytic asymmetric synthesis provides efficient routes to (2R)-4-methylpent-4-en-2-ol, minimizing the use of chiral auxiliaries and stoichiometric reagents. These methodologies can be broadly classified into transition metal-catalyzed processes and organocatalytic approaches.

Transition Metal-Catalyzed Processes

Transition metals, in combination with chiral ligands, are powerful tools for the enantioselective synthesis of chiral alcohols. Various metals, including ruthenium, copper, palladium, and rhodium, have been successfully employed in reactions such as asymmetric reductions, hydrogenations, and carbon-carbon bond-forming reactions.

Asymmetric reduction of the corresponding ketone, 4-methylpent-4-en-2-one, is a direct approach to this compound. achemblock.com Asymmetric hydrogenation is a widely used method for this transformation, often employing ruthenium or iridium catalysts. ajchem-b.comwikipedia.org These reactions involve the addition of hydrogen across the carbonyl double bond, with the chiral ligand dictating the facial selectivity and thus the stereochemical outcome. wikipedia.org

For instance, iridium-catalyzed asymmetric hydrogenation has been shown to be effective for producing enantiomerically enriched chiral molecules. ajchem-b.com Similarly, ruthenium catalysts, often in the form of Ru/TsDPEN, are utilized for the hydrogenation of various substrates with high enantioselectivity. ajchem-b.com The mechanism of asymmetric hydrogenation is dependent on the catalyst system and can proceed through inner-sphere or outer-sphere pathways. ajchem-b.com

Another related strategy is asymmetric transfer hydrogenation, which utilizes a hydrogen donor molecule, such as isopropanol, in place of hydrogen gas. This method offers practical advantages in terms of handling and setup.

A summary of representative catalyst systems for asymmetric hydrogenation is presented below:

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Yield |

| Iridium-(R)-MeO-BIPHEP | Quinolines | Chiral Nitrogen-Containing Heterocycles | Up to 96% | Up to 94% |

| Ir-SpiroPAP | Racemic α-substituted lactones | Chiral diols | Up to 95% | 80-95% |

| Ru/TsDPEN | 2-(pyridine-2-yl) quinoline (B57606) derivatives | Chiral N and P-ligands | High | --- |

Table showing examples of asymmetric hydrogenation reactions catalyzed by iridium and ruthenium complexes. Data sourced from a study by Yang et al. and others. ajchem-b.com

Copper(I) hydride catalysis has emerged as a powerful tool for the enantioselective synthesis of homoallylic alcohols. mit.edu This methodology often involves the reaction of ketones with 1,3-dienes, which act as allyl surrogates. The use of a chiral ligand in conjunction with the copper(I) hydride catalyst allows for high levels of regio-, diastereo-, and enantioselectivity. mit.edu These reactions are notable for their tolerance of a wide range of functional groups. mit.edu

For example, the copper-catalyzed allylation of ketones using 1,3-dienes can produce homoallylic alcohols with excellent yields and selectivities. mit.edu The reaction proceeds under mild conditions and can be applied to a variety of substrates.

Palladium catalysis offers a versatile platform for the enantioselective synthesis of chiral molecules, including allylic alcohols. acs.org Palladium-catalyzed asymmetric allylic substitution is a prominent method where a nucleophile displaces a leaving group on an allylic substrate. acs.org The enantioselectivity is controlled by a chiral ligand that coordinates to the palladium center. acs.org

These reactions can be used to form various carbon-carbon and carbon-heteroatom bonds. acs.org For instance, the desymmetrization of meso-cycloalkenediol derivatives using a chiral palladium catalyst can lead to important chiral synthons. acs.org

In some synthetic routes, (2R,3R)-3-methylpent-4-en-2-ol has been utilized in palladium-catalyzed tandem Wacker/Heck cyclization reactions to construct complex molecular architectures. scispace.com

Rhodium catalysts are also effective in asymmetric synthesis, particularly in hydrogenation and hydroformylation reactions. acs.orgdiva-portal.org Rhodium-catalyzed asymmetric hydroformylation of alkenes can produce chiral aldehydes, which can then be converted to the desired alcohol. acs.org The use of chiral phosphine (B1218219) ligands with rhodium complexes is crucial for achieving high enantioselectivity. acs.org

For example, rhodium-catalyzed double [2+2+2] cycloaddition reactions have been used to synthesize helically chiral molecules with high enantiomeric excess. nih.gov

Organocatalytic Approaches (e.g., MacMillan's Crossed Aldol)

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of asymmetric synthesis. nih.govresearchgate.net The MacMillan group pioneered the use of imidazolidinone catalysts for a variety of enantioselective transformations, including the crossed-aldol reaction of aldehydes. nih.govresearchgate.netcaltech.edu

The direct, enantioselective cross-aldol reaction of two different aldehydes can be achieved using organocatalysts like proline and its derivatives. nih.govorganic-chemistry.org This reaction involves the formation of an enamine intermediate from one aldehyde, which then attacks the carbonyl group of the second aldehyde. researchgate.net By carefully controlling the reaction conditions, such as the slow addition of the donor aldehyde, high yields and enantioselectivities of the cross-aldol product can be obtained. nih.gov

While not a direct synthesis of this compound, the principles of organocatalytic aldol (B89426) reactions can be applied to construct precursors with the desired stereochemistry, which can then be further transformed into the target molecule.

Below is a table summarizing the key features of MacMillan's organocatalytic cross-aldol reaction:

| Catalyst | Reactants | Key Feature | Product | Enantiomeric Excess (ee) |

| Proline (10 mol%) | Two different aldehydes | Slow addition of donor aldehyde | Cross-aldol products | Excellent |

| Imidazolidinone | Aldehydes | HOMO-raising activation | β-hydroxy dimethylacetals | High |

Table highlighting the characteristics of organocatalytic cross-aldol reactions. nih.govcaltech.edu

Solid Acid Catalyst Systems for Stereocontrol

The use of heterogeneous solid acid catalysts is an advantageous strategy in organic synthesis, offering easier separation, potential for reuse, and often milder reaction conditions compared to homogeneous mineral acids. researchgate.netmdpi.com In the context of terpene alcohol synthesis, such as for 4-methylpent-4-en-2-ol, solid acids can facilitate key bond-forming reactions and influence stereochemical outcomes.

Solid acid catalysts are characterized by the presence of Brønsted and/or Lewis acid sites on their surface. mdpi.com The nature, strength, and distribution of these sites can be tailored to direct a reaction towards a desired product. mdpi.com Examples of solid acid catalysts used in terpene transformations include:

Clays : Materials like Montmorillonite K10 and KSF possess both Brønsted and Lewis acid sites and are effective in reactions such as intramolecular imino Diels-Alder reactions of terpene derivatives. mdpi.com

Mixed Oxides : Amorphous silica-alumina, a common cracking catalyst, demonstrates Lewis acidity and can be highly effective. mdpi.com

Resins : Sulfonated polystyrene resins, such as Amberlyst-15, are strong Brønsted acid catalysts used for various transformations including etherifications, esterifications, and epoxide ring-opening. core.ac.uk

Supported Heteropolyacids : A catalyst system of tungstophosphoric acid (HSiW) supported on a carrier like V₂O₅-SiO₂ has been used in the synthesis of 4-methylpent-4-en-2-ol from acetaldehyde (B116499) and isobutylene, demonstrating high yield. chemicalbook.com

Table 1: Examples of Solid Acid Catalysts in Terpene-Related Synthesis This table is representative of catalyst types and their applications in transformations of terpenes and related compounds.

| Catalyst Type | Example(s) | Typical Application(s) | Primary Acid Type |

|---|---|---|---|

| Acidic Clays | Montmorillonite K10, KSF | Isomerization, Cyclization | Brønsted & Lewis |

| Mixed Oxides | Silica-Alumina (SiAl) | Cracking, Alkylation | Lewis (tunable) |

| Polymer Resins | Amberlyst-15 | Esterification, Epoxide Ring-Opening | Brønsted |

| Supported Heteropolyacids | HSiW-V₂O₅-SiO₂ | Prins Reaction, Alkene Addition | Brønsted |

Biocatalytic and Chemoenzymatic Production of Specific Enantiomers

Biocatalysis offers a highly selective and environmentally friendly route to chiral compounds. acs.orgmdpi.com Enzymes, either in isolated form or within whole-cell systems, can catalyze reactions with exceptional levels of stereo-, regio-, and chemoselectivity under mild conditions. mdpi.com

For the production of chiral alcohols, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are commonly used. mdpi.comnih.gov These enzymes facilitate the asymmetric reduction of a prochiral ketone to a specific alcohol enantiomer. This process often requires a cofactor, such as NADPH or NADH, which is typically regenerated in situ using a secondary enzyme and a sacrificial substrate like glucose or isopropanol. mdpi.comnih.gov

A chemoenzymatic approach combines chemical synthesis with biocatalysis. acs.org For instance, a chemical reaction can be used to generate a ketone precursor, which is then asymmetrically reduced in a subsequent enzymatic step to yield the desired chiral alcohol. nih.govsioc-journal.cn This integration can lead to high yields and excellent optical purity (enantiomeric excess, ee >99%). sioc-journal.cn

The production of this compound could be achieved by the enzymatic reduction of its corresponding ketone, 4-methylpent-4-en-2-one. Various microorganisms and their enzymes have been shown to be effective for producing chiral alcohols. mdpi.comrsc.org For example, alcohol dehydrogenases from organisms like Lactobacillus kefir have been used to reduce α-halogenated ketones to their corresponding chiral alcohols with high enantiomeric excess (95–>99% ee). nih.gov Similarly, an IPP methyltransferase from Micromonospora humi has been shown to produce (2R)-2-methyl-isoprenol, a related C6 terpenol, with high enantioselectivity. d-nb.info

Table 3: Biocatalytic Approaches to Chiral Alcohols

| Enzyme Class | Reaction Type | Key Features | Example Organisms/Systems |

|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric ketone reduction | High enantioselectivity, requires cofactor regeneration | Pichia methanolica, Commercial KREDs |

| Alcohol Dehydrogenases (ADHs) | Asymmetric ketone reduction | High enantioselectivity, requires cofactor regeneration | Lactobacillus kefir, Rhodotorula sp. |

| Lipases | Kinetic resolution of racemic alcohols | Acylation of one enantiomer, leaving the other | Candida antarctica Lipase B (CALB) |

| Methyltransferases | Methylation of terpene precursors | Forms novel terpene structures stereoselectively | Micromonospora humi |

Semisynthetic Routes and Chiral Pool Derivations

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products that can serve as starting materials for the synthesis of other chiral compounds. Terpenes, which are abundant in nature (e.g., in essential oils and turpentine), are a significant part of this pool. mdpi.comnih.gov

A semisynthetic route to this compound could start from a readily available chiral terpene. For example, the synthesis of (+)-7-benzoylpederic acid started from (2R,3R)-3-methylpent-4-en-2-ol, highlighting the utility of related chiral building blocks derived from natural sources. researchgate.net The synthesis of complex molecules often relies on relaying stereochemistry from a single, accessible chiral center. nih.gov

A hypothetical route could involve the modification of a common terpene like limonene (B3431351) or pinene. These feedstocks can be transformed via catalytic processes such as epoxidation, hydration, and rearrangement to generate a variety of functionalized, value-added chemicals. mdpi.comcore.ac.uk For example, a C10 terpene could potentially undergo a retro-Prins fragmentation or ozonolysis followed by further transformations to yield the C6 skeleton of 4-methylpent-4-en-2-ol, preserving or establishing the required stereocenter.

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthesis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials.

A plausible retrosynthetic disconnection of 4-methylpent-4-en-2-ol points to 4-methylpent-3-en-2-one (mesityl oxide) as a key intermediate. Mesityl oxide can be prepared via the self-condensation of propan-2-one (acetone). This reaction is a classic aldol condensation, which can be catalyzed by either acid or base. magritek.com

The synthesis proceeds in two main stages:

Aldol Condensation: Two molecules of propan-2-one react to form diacetone alcohol (4-hydroxy-4-methylpentan-2-one).

Dehydration: The diacetone alcohol is then dehydrated to yield mesityl oxide.

The final step is the selective reduction of the ketone in mesityl oxide to the desired alcohol. To achieve the (2R) enantiomer, an asymmetric reduction is required, for example, using a chiral catalyst or a biocatalytic method as described in section 2.3. The precursor, propan-2-one, is a bulk chemical, while ethanol (B145695) can be a precursor for acetaldehyde in other routes or used as a solvent. chegg.comchegg.com

Another fundamental carbon-carbon bond-forming reaction is the addition of a Grignard reagent to an aldehyde. unimi.it Retrosynthetically, the bond between C2 and C3 of this compound can be disconnected. This leads to acetaldehyde as the electrophile and a nucleophile derived from isobutylene, specifically the 2-methylallyl Grignard reagent.

The synthesis involves:

Formation of Grignard Reagent: 2-Methylallyl chloride (derived from isobutylene) reacts with magnesium metal in an ether solvent (like THF) to form 2-methylallylmagnesium chloride.

Grignard Addition: This Grignard reagent is then reacted with acetaldehyde. An aqueous workup protonates the resulting alkoxide to give racemic 4-methylpent-4-en-2-ol. unimi.it

To render this synthesis enantioselective, a chiral ligand can be added to complex the Grignard reagent, or a chiral catalyst can be used to mediate the addition to the aldehyde. tandfonline.com Flow chemistry has been shown to be particularly effective for this type of reaction, allowing for rapid and efficient mixing and temperature control, which can minimize side reactions. unimi.itthieme-connect.de

Reduction of Unsaturated Carbonyl Compounds (e.g., 4-Methylpent-4-enoic Acid, 4-Methylpent-4-enal (B6153559), Beta-Keto Sulfoxides)

The asymmetric reduction of prochiral carbonyl compounds represents one of the most direct and effective methods for producing enantiomerically enriched alcohols. For the synthesis of this compound, suitable precursors include 4-methylpent-4-enal, 4-methylpent-4-enoic acid, and specifically designed beta-keto sulfoxides.

The asymmetric 1,2-reduction of α,β-unsaturated ketones and aldehydes is a straightforward approach to synthesizing chiral allylic alcohols. acs.org While general methods involve reagents like sodium borohydride (B1222165) or lithium aluminum hydride for the reduction of 4-methylpent-4-enal and 4-methylpent-4-enoic acid respectively, achieving high enantioselectivity requires specialized chiral catalysts or reagents. ontosight.ai

A notable system for this transformation is the use of sodium borohydride (NaBH₄) in conjunction with a tartaric acid-derived chiral boronic ester, such as TarB-NO₂. researchgate.net This method facilitates the reduction of α,β-unsaturated ketones under mild, room temperature conditions, producing chiral allylic alcohols with high enantiomeric excess (ee). acs.org Reductions of α-substituted α,β-unsaturated cyclic alkenyl ketones and α,β-ynones proceed efficiently to yield chiral alcohols with up to 99% ee. acs.org Acyclic substrates can also be reduced with good enantioselectivity, demonstrating the versatility of the TarB-NO₂ reagent. acs.org

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Bromo-2-cyclohexen-1-one | (R)-2-Bromo-2-cyclohexen-1-ol | 90 | 99 |

| 2-Phenyl-2-cyclohexen-1-one | (R)-2-Phenyl-2-cyclohexen-1-ol | 99 | 99 |

| 2-Methyl-2-cyclopenten-1-one | (R)-2-Methyl-2-cyclopenten-1-ol | 91 | 94 |

| (E)-4-Phenyl-3-buten-2-one | (R,E)-4-Phenyl-3-buten-2-ol | 99 | 88 |

An alternative, powerful strategy involves the use of chiral sulfoxides as auxiliaries. medcraveonline.com This multi-step approach offers excellent control over the stereochemical outcome. medcraveonline.comarkat-usa.org The synthesis begins with an enantiomerically pure β-keto sulfoxide (B87167), such as (R)-p-tolylsulfinylmethyl isopropenyl ketone. The key step is the diastereoselective reduction of the ketone functionality. The stereochemistry of this reduction is controlled by the choice of the reducing agent. medcraveonline.com

Reduction with diisobutylaluminum hydride (DIBAL-H) alone proceeds via an intramolecular hydride transfer through a six-membered cyclic transition state, yielding one diastereomer of the corresponding β-hydroxy sulfoxide. medcraveonline.com In contrast, conducting the reduction with DIBAL-H in the presence of a chelating Lewis acid, such as zinc chloride (ZnCl₂), forces the reaction through a different, rigid six-membered transition state, producing the epimeric alcohol. medcraveonline.comrsc.org This dual-mode reactivity allows for the synthesis of either enantiomer of the target alcohol from a single chiral sulfoxide precursor. arkat-usa.org Following the reduction, the sulfinyl group is removed reductively (e.g., with aluminum amalgam or Raney nickel) to furnish the final chiral allylic alcohol, this compound.

| β-Keto Sulfoxide | Reducing Agent | Product Diastereomer | Stereoselectivity |

|---|---|---|---|

| (RS)-Sulfoxide | DIBAL-H | (RS, SC)-β-Hydroxy sulfoxide | High (e.g., >95% de) |

| (RS)-Sulfoxide | DIBAL-H / ZnCl₂ | (RS, RC)-β-Hydroxy sulfoxide | High (e.g., >95% de) |

Olefin Isomerization-Claisen Rearrangement Strategies

Tandem reaction cascades provide an elegant and atom-economical route to complex molecules from simple starting materials. The olefin isomerization-Claisen rearrangement strategy is a powerful method for the stereoselective synthesis of γ,δ-unsaturated carbonyl compounds, which are direct precursors to allylic alcohols like this compound. researchgate.netredalyc.org This sequence typically involves the transition-metal-catalyzed isomerization of a readily accessible diallyl-type ether into a reactive allyl vinyl ether, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govnih.gov

The synthesis of 4-methylpent-4-enal, the direct aldehyde precursor to the target alcohol, can be envisioned through this strategy. The key steps are:

Preparation of a Bis-Allyl Ether : A suitable starting material, such as allyl 3-methyl-3-butenyl ether, is prepared from the corresponding alcohol (3-methyl-3-buten-1-ol) and an allyl halide.

Catalytic Isomerization : An iridium(I) or ruthenium(II) catalyst is used to selectively isomerize the homoallylic double bond of the ether into conjugation, forming the key allyl vinyl ether intermediate (allyl 2-propenyl ether) in situ. acs.orguniovi.es Iridium complexes, such as those generated from [Ir(COD)Cl]₂, are particularly effective for this transformation. pitt.edu

Claisen Rearrangement : The generated allyl vinyl ether, upon gentle heating, undergoes a concerted researchgate.netresearchgate.net-sigmatropic Claisen rearrangement to yield 4-methylpent-4-enal with high fidelity. nih.govorganic-chemistry.org

Enantioselective Reduction : The final step is the asymmetric reduction of the aldehyde product to this compound, using methods described in the previous section (e.g., CBS reduction or catalytic transfer hydrogenation).

This domino strategy allows for the construction of the core carbon skeleton and the introduction of the necessary functionality in a highly controlled manner. The literature provides numerous examples of this isomerization-Claisen rearrangement (ICR) sequence, demonstrating its broad applicability and high diastereoselectivity in forming substituted pentenal derivatives. pitt.eduresearchgate.net

| Starting Diallyl-type Ether | Catalyst System | Product (γ,δ-Unsaturated Aldehyde) | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| Diallyl ether | [Ir(COD)Cl]₂ / PCy₃ / Cs₂CO₃ | 4-Pentenal | ~80 | N/A |

| Allyl crotyl ether | [Ir(COD)Cl]₂ / PCy₃ / NaBPh₄ | 2-Methyl-4-pentenal | 84 | 95:5 |

| Allyl cinnamyl ether | [Ir(COD)Cl]₂ / PCy₃ / NaBPh₄ | 2-Phenyl-4-pentenal | 81 | 96:4 |

Mechanistic Investigations of Stereoselective Transformations Involving 2r 4 Methylpent 4 En 2 Ol

Reaction Mechanism Elucidation for Chiral Induction

Chiral induction in stereoselective transformations involving (2R)-4-methylpent-4-en-2-ol is prominently exemplified by the Sharpless asymmetric epoxidation. This reaction utilizes a catalyst system typically composed of titanium tetraisopropoxide (Ti(OiPr)₄), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. The currently accepted mechanism involves the formation of a dimeric titanium-tartrate complex in solution, which is the active catalytic species.

The elucidation of the reaction mechanism reveals that the allylic alcohol coordinates to the titanium center, displacing one of the isopropoxide groups. Subsequently, the tert-butyl hydroperoxide also coordinates to the titanium. The chirality of the diethyl tartrate ligand creates a chiral environment around the metal center. This chiral environment dictates the facial selectivity of the epoxidation of the double bond. For this compound, the (R)-configuration of the alcohol itself introduces an additional element of stereocontrol, leading to a matched or mismatched interaction with the chiral catalyst.

In the case of a racemic mixture of 4-methylpent-4-en-2-ol, the Sharpless epoxidation can be employed for kinetic resolution. wikipedia.org In this process, one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted enantiomer and the epoxidized product of the other enantiomer, both with high enantiomeric excess. The difference in reaction rates arises from the diastereomeric transition states formed between each enantiomer and the chiral catalyst.

The general catalytic cycle for the Sharpless epoxidation is understood to involve the following key steps:

Ligand exchange: The allylic alcohol and hydroperoxide displace isopropoxide ligands on the titanium-tartrate catalyst.

Oxygen transfer: The coordinated hydroperoxide delivers an oxygen atom to the double bond of the allylic alcohol.

Product release: The resulting epoxy alcohol dissociates from the catalyst, allowing for a new catalytic cycle.

Transition State Analysis and Energetic Considerations in Stereoselective Processes

The stereochemical outcome of the Sharpless epoxidation of this compound is determined by the relative energies of the competing diastereomeric transition states. Computational studies and experimental observations have led to the development of transition state models that rationalize the high degree of stereoselectivity.

The key interaction in the transition state is the orientation of the allylic alcohol substrate relative to the chiral titanium-tartrate-peroxide complex. The mnemonic developed by Sharpless predicts the stereochemistry of the resulting epoxide based on the orientation of the allylic alcohol drawn in a specific two-dimensional representation. This empirical rule is a consequence of the sterically favored approach of the alkene to the activated peroxide in the chiral pocket of the catalyst.

For secondary allylic alcohols like this compound, the existing stereocenter significantly influences the stability of the diastereomeric transition states. This leads to the concept of "matched" and "mismatched" pairs. In the "matched" pair, the inherent facial preference of the chiral substrate aligns with the facial preference imposed by the chiral catalyst, leading to a lower energy transition state and a faster reaction rate. In the "mismatched" pair, these preferences are opposed, resulting in a higher energy transition state and a slower reaction rate. This energy difference is the basis for kinetic resolution. harvard.edu

Energetic considerations are crucial in understanding the efficiency of kinetic resolution. The selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow), is related to the difference in the free energies of activation (ΔΔG‡) for the two competing pathways. A larger ΔΔG‡ results in a higher selectivity factor and a more efficient kinetic resolution.

Stereocontrol Elements in Chiral Allylic Alcohol Systems

The stereocontrol in reactions of chiral allylic alcohols like this compound is governed by a combination of factors inherent to the substrate and the reagents used.

Substrate Control: The pre-existing stereocenter at C-2 in this compound can direct the approach of reagents. This is often due to steric hindrance, where the substituents around the chiral center block one face of the molecule more effectively than the other. In the context of epoxidation, allylic strain plays a significant role. Allylic 1,2-strain (A¹,² strain) and allylic 1,3-strain (A¹,³ strain) describe the steric interactions between substituents on the sp² carbons of the double bond and the substituents on the adjacent sp³ stereocenter. The conformation adopted by the molecule to minimize these strains influences which face of the double bond is more accessible to the incoming reagent.

Reagent Control: In reactions like the Sharpless epoxidation, the chirality of the catalyst is the dominant stereocontrol element. The chiral ligands create a well-defined asymmetric environment that forces the substrate to adopt a specific orientation for the reaction to occur. The choice of the enantiomer of the chiral ligand (e.g., (+)-DET or (-)-DET) determines which enantiomer of the product is formed.

Regioselectivity and Diastereoselectivity in Multi-Step Synthetic Sequences

The synthetic utility of this compound extends to its use as a chiral building block in multi-step syntheses. The stereocenter and the functionality of this molecule can be used to control the stereochemistry of subsequent reactions, influencing both regioselectivity and diastereoselectivity.

For instance, the epoxide derived from the Sharpless epoxidation of this compound is a versatile intermediate. The regioselectivity of the nucleophilic ring-opening of this epoxide is governed by both electronic and steric factors, and can often be controlled by the choice of nucleophile and reaction conditions (e.g., acidic or basic). For example, under basic or neutral conditions (Payne-type rearrangement), intramolecular delivery of a nucleophile from the adjacent hydroxyl group can occur, leading to specific regio- and stereoisomers.

The diastereoselectivity of reactions at other positions in the molecule can also be influenced by the existing stereocenter. For example, reactions involving the formation of a new stereocenter adjacent to the C-2 position will be subject to diastereocontrol, often predictable by Felkin-Anh or related models, where the incoming nucleophile approaches from the least hindered trajectory relative to the substituents on the existing stereocenter.

Applications of 2r 4 Methylpent 4 En 2 Ol As a Chiral Building Block in Complex Molecule Synthesis

Stereoselective Derivatizations and Functionalizations

While (2R)-4-methylpent-4-en-2-ol possesses a chiral center and functional groups (a secondary alcohol and an alkene) amenable to stereoselective reactions, specific, documented examples of its derivatization or functionalization where its stereochemistry directs further synthetic steps were not found in the context of the applications listed above.

Due to the discrepancy between the provided outline and the available scientific data, generating a thorough and accurate article that strictly follows the requested structure is not feasible without resorting to speculation or inaccurate information. The fundamental premise of using "this compound" for these specific, complex molecular syntheses is not supported by the current body of scientific literature. Therefore, in the interest of scientific accuracy, the article cannot be produced as requested.

Enantioselective Epoxidation Reactions of Allylic Alcohols (e.g., Sharpless Epoxidation)

The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and widely used method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orgorganic-chemistry.org The reaction employs a catalytic system composed of titanium tetra(isopropoxide) [Ti(OiPr)₄], a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the terminal oxidant. wikipedia.orgchem-station.com

When applied to an already chiral secondary allylic alcohol such as this compound, the reaction becomes a case of diastereoselective epoxidation. The inherent chirality of the substrate influences the stereochemical outcome of the newly formed epoxide ring, leading to two possible diastereomeric products. The choice of the chiral tartrate ligand ((+)-DET or (-)-DET) dictates which diastereomer is formed preferentially. This phenomenon is known as reagent-controlled diastereoselectivity.

The interaction between the chiral substrate and the chiral catalyst can be described as "matched" or "mismatched". harvard.edu

A matched pair occurs when the facial selectivity of the chiral catalyst reinforces the inherent facial preference of the chiral substrate, leading to a high diastereomeric ratio (dr) and a fast reaction rate.

A mismatched pair occurs when the catalyst's selectivity opposes the substrate's inherent preference, resulting in lower diastereoselectivity and a significantly slower reaction rate. harvard.edu

This difference in reaction rates between the two enantiomers of a racemic secondary allylic alcohol is the basis for the Sharpless kinetic resolution, a powerful method for separating enantiomers. wikipedia.orgchem-station.comtcichemicals.com For a single enantiomer like this compound, the selection of the appropriate tartrate ligand is crucial for achieving high selectivity for the desired diastereomeric epoxy alcohol, a versatile intermediate for the synthesis of diols and aminoalcohols. wikipedia.org

Table 1: Diastereoselective Sharpless Epoxidation of Chiral Secondary Allylic Alcohols

| Substrate | Chiral Ligand | Product Ratio (syn:anti) | Reference |

| Chiral Allylic Alcohol | Ti(OiPr)₄-(-)-DIPT-TBHP | 1:90 (Mismatched Pair) | harvard.edu |

| Chiral Allylic Alcohol | Ti(OiPr)₄-(+)-DIPT-TBHP | 22:1 (Matched Pair) | harvard.edu |

Tandem Cyclization and Rearrangement Processes (e.g., Wacker/Heck Cyclization)

This compound can be elaborated and used as a chiral precursor in complex tandem reactions that construct multiple rings and stereocenters in a single operation. Palladium-catalyzed tandem cyclizations, such as the Wacker-Heck cascade, are powerful strategies for the rapid assembly of polycyclic scaffolds. acs.orgrsc.org

The process typically begins with an intramolecular Wacker-type cyclization. In this step, a nucleophile, such as the hydroxyl group of an alcohol, attacks an alkene that has been activated by a Pd(II) catalyst. nih.govnih.gov This forms a new heterocyclic ring and a carbon-palladium σ-bond. This organopalladium intermediate can then undergo a subsequent reaction, such as an intramolecular Heck reaction, if a suitably positioned second unsaturated group is present in the molecule. acs.org

To utilize this compound in such a sequence, it would first be incorporated into a more complex substrate. For example, it could be tethered to a molecule containing an aryl halide. The hydroxyl group could then initiate an aza-Wacker cyclization (if converted to an amine) or an oxy-Wacker cyclization, with the resulting intermediate poised for a Heck reaction with the aryl halide moiety. This strategy allows the chirality of the original alcohol to direct the formation of complex, stereodefined tetracyclic structures. acs.orgnsf.gov

Table 2: Examples of Palladium-Catalyzed Tandem Cyclization Reactions

| Reaction Type | Catalyst System | Substrate Type | Product | Reference |

| Aza-Wacker/Heck | Pd(OAc)₂, Ph₂PPy, Benzoquinone | N-(2-bromoaryl)cyclohex-2-en-1-amine derivative | Tetracyclic fused heterocycle | acs.org |

| Oxidative aza-Wacker/Heck | Pd(TFA)₂, 3-methylpyridine, Pentafluorobenzoic acid | Unsaturated sulfonamide with pendant aryl group | Fused 5,6-bicyclic N,O-heterocycle | nih.gov |

| Wacker/Nucleophilic Addition | Pd[(-)-sparteine]Cl₂, O₂ | 2-Allylphenol derivative | Chiral dihydrofuran | mdpi.com |

Functional Group Transformations Retaining or Inducing Chirality (e.g., Mitsunobu Inversion)

The Mitsunobu reaction is a cornerstone of organic synthesis for achieving the stereochemical inversion of a secondary alcohol. nih.govmissouri.edu This reaction converts an alcohol into a variety of other functional groups, including esters, ethers, and azides, through an Sₙ2 mechanism that proceeds with a clean inversion of configuration at the stereogenic carbon. organic-chemistry.orgatlanchimpharma.com This makes it an exceptionally powerful tool for controlling chirality in the synthesis of natural products and pharmaceuticals. nih.gov

For this compound, the Mitsunobu reaction provides a direct pathway to its (2S)-enantiomer or derivatives thereof. The reaction involves treating the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This mixture forms a betaine, which activates the hydroxyl group. A suitable acidic pronucleophile (pKa < 13), such as benzoic acid, then attacks the activated carbon center from the backside, displacing the activated oxygen and inverting the stereocenter. organic-chemistry.orgchem-station.com

The resulting product is the corresponding ester with the (S) configuration. This ester can then be easily hydrolyzed under basic conditions to yield (2S)-4-methylpent-4-en-2-ol, effectively inverting the original chiral center. The reliability and mild conditions of the Mitsunobu reaction make it a preferred method for this type of stereochemical manipulation. chem-station.com

Table 3: Representative Mitsunobu Inversion of Secondary Alcohols

| Alcohol Substrate | Nucleophile | Reagents | Outcome | Reference |

| Chiral Secondary Alcohol | Benzoic Acid | PPh₃, DEAD | Inversion of stereochemistry to form benzoate ester | nih.govchem-station.com |

| Primary/Secondary Alcohol | Phthalimide | PPh₃, DIAD | Conversion to corresponding amine (after hydrolysis) | organic-chemistry.org |

| Allylic Alcohol | N-Boc Ethyl Oxamate | PPh₃, DEAD | Formation of N-methyl allylic amines | organic-chemistry.org |

| Sterically Hindered Alcohol | 4-Nitrobenzoic Acid | PPh₃, DEAD | Inversion of stereochemistry (often higher yield than benzoic acid) | nih.govchem-station.com |

Advanced Analytical Methodologies for Stereochemical Characterization

Spectroscopic Techniques for Structural Elucidation of Enantiomers and Derivatives

Spectroscopic methods are indispensable tools for probing the molecular architecture of chiral compounds. By interacting with electromagnetic radiation, molecules like (2R)-4-methylpent-4-en-2-ol yield unique spectral fingerprints that can be deciphered to reveal detailed structural information, including the spatial arrangement of atoms that defines their stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds such as this compound, NMR, including 1H, 13C, and various two-dimensional (2D) experiments, provides invaluable information about the connectivity and spatial relationships of atoms within the molecule.

In a standard isotropic solvent, the NMR spectra of enantiomers are identical. However, the differentiation of enantiomers can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form transient diastereomeric complexes, which exhibit distinct NMR spectra. For instance, the addition of a chiral lanthanide shift reagent can induce separation of signals for corresponding protons and carbons in the 1H and 13C NMR spectra of the (R)- and (S)-enantiomers.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign all proton and carbon signals. For this compound, these experiments would confirm the connectivity between the methyl group at C4 and the double bond, as well as the position of the hydroxyl group at the chiral center, C2. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which can be crucial in determining the preferred conformation of the molecule and its diastereomeric complexes.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 4-methylpent-4-en-2-ol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1 (CH₃) | 1.7 - 1.8 | 22 - 24 |

| H2 (CHOH) | 3.8 - 4.0 | 65 - 68 |

| H3 (CH₂) | 2.1 - 2.3 | 48 - 50 |

| H4 (C=) | - | 144 - 146 |

| H5 (=CH₂) | 4.7 - 4.8 | 112 - 114 |

| H6 (CH₃) | 1.2 - 1.3 | 23 - 25 |

Note: The exact chemical shifts can vary depending on the solvent and the presence of chiral auxiliaries.

Vibrational Spectroscopy (Infrared Spectroscopy)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. While conventional IR spectroscopy cannot distinguish between enantiomers, Vibrational Circular Dichroism (VCD) can. VCD measures the differential absorption of left and right circularly polarized infrared light, which is a chiroptical phenomenon.

The VCD spectrum of this compound would exhibit a unique pattern of positive and negative bands corresponding to its absolute configuration. The key vibrational modes for this molecule would include the O-H stretch of the alcohol group (around 3300-3600 cm⁻¹), the C=C stretch of the alkene (around 1640-1680 cm⁻¹), and various C-H stretching and bending vibrations. Theoretical calculations, often using density functional theory (DFT), are typically employed to predict the VCD spectrum for a given enantiomer, and the comparison of the experimental spectrum with the calculated one allows for the unambiguous assignment of the absolute configuration.

Table 2: Key Infrared Absorption Frequencies for 4-methylpent-4-en-2-ol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=C | Stretching | 1640 - 1680 |

| C-O | Stretching | 1050 - 1150 |

| =C-H | Bending (out-of-plane) | 890 |

Advanced Mass Spectrometry for Isomeric Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. While standard mass spectrometry cannot differentiate between enantiomers due to their identical mass, advanced techniques can be employed for isomeric analysis.

One approach involves the use of chiral selectors in the ionization source or as a part of a complex. For instance, by forming diastereomeric complexes with a chiral reference compound, it may be possible to observe differences in the fragmentation patterns or ion mobilities of the enantiomers.

Furthermore, when coupled with a chiral separation technique such as chiral gas chromatography (GC-MS) or chiral liquid chromatography (LC-MS), mass spectrometry serves as a highly sensitive and selective detector to confirm the identity of the separated enantiomers based on their mass spectra. The electron ionization (EI) mass spectrum of 4-methylpent-4-en-2-ol typically shows a molecular ion peak (m/z 100) and characteristic fragment ions resulting from the loss of a methyl group (m/z 85), a water molecule (m/z 82), and other fragmentation pathways.

Chromatographic Separation and Quantification of Enantiomers

Chromatographic techniques are paramount for the separation and quantification of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral Gas Chromatography (GC) Method Development and Enantiomeric Purity Determination

Chiral gas chromatography is a widely used technique for the separation of volatile enantiomers like this compound. The development of a successful chiral GC method hinges on the selection of an appropriate chiral stationary phase. For allylic alcohols, derivatized cyclodextrins are commonly employed as CSPs. These cyclic oligosaccharides possess a chiral cavity that can form transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times.

The enantiomeric purity of a sample of this compound can be determined by integrating the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess (ee) is then calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Table 3: Illustrative Chiral GC Method Parameters for the Separation of 4-methylpent-4-en-2-ol Enantiomers

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., β-DEX™) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 60 °C for 5 min, then ramp to 180 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Elution Order | Dependent on the specific CSP used |

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Enantiomeric Ratio Determination

For less volatile derivatives or when derivatization is not desirable, chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful alternatives for enantiomeric separation. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including alcohols.

In chiral HPLC, the separation is achieved by passing a solution of the analyte through a column packed with the CSP. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best resolution between the enantiomers.

Chiral SFC is a more recent technique that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase component. SFC often provides faster separations and is considered a "greener" alternative to HPLC due to the reduced use of organic solvents. Similar to HPLC, polysaccharide-based CSPs are widely used in chiral SFC for the separation of enantiomers. The enantiomeric ratio of this compound can be accurately determined by integrating the signals from a suitable detector, such as a UV detector or a mass spectrometer.

Table 4: Representative Chiral HPLC/SFC Conditions for Enantiomeric Ratio Determination of 4-methylpent-4-en-2-ol

| Parameter | HPLC Condition | SFC Condition |

| Column | Polysaccharide-based chiral column (e.g., Chiralcel® OD-H) | Polysaccharide-based chiral column (e.g., Chiralpak® AD-H) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | CO₂/Methanol (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 40 °C |

| Detection | UV (e.g., 210 nm) or MS | UV (e.g., 210 nm) or MS |

X-ray Crystallography of Chiral Derivatives for Solid-State Stereochemical Analysis

X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.

Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. This is a common strategy for the crystallographic analysis of non-crystalline compounds. The alcohol can be reacted with a chiral or achiral reagent to form a solid ester or urethane (B1682113) derivative that readily forms high-quality single crystals.

If a chiral derivatizing agent of known absolute configuration is used, the absolute configuration of the alcohol can be determined by analyzing the relative stereochemistry of the resulting diastereomer. This approach is often referred to as the internal reference method. Alternatively, if a derivative containing a heavy atom is prepared, the absolute configuration can be determined directly from the diffraction data through the anomalous dispersion effect.

While no specific crystal structures of this compound derivatives are reported in the primary literature, this methodology represents the gold standard for the unequivocal determination of its absolute configuration.

Table 3: Steps for X-ray Crystallographic Analysis of this compound

| Step | Description | Purpose |

| 1. Derivatization | Reaction of the alcohol with a suitable reagent to form a solid, crystalline derivative (e.g., an ester or urethane). | To obtain a sample suitable for single-crystal X-ray diffraction. |

| 2. Crystallization | Growing a high-quality single crystal of the derivative. | A well-ordered crystal is required for obtaining a clear diffraction pattern. |

| 3. X-ray Diffraction | Exposing the single crystal to a beam of X-rays and collecting the diffraction data. | To obtain the geometric information about the crystal lattice. |

| 4. Structure Solution and Refinement | Processing the diffraction data to generate an electron density map and refine the atomic positions. | To determine the three-dimensional structure of the molecule. |

| 5. Determination of Absolute Configuration | Analysis of the crystallographic data, often using the anomalous scattering of a heavy atom or by relating to an internal chiral standard. | To unambiguously assign the (R) or (S) configuration to the chiral center. |

Computational and Theoretical Chemistry Studies on 2r 4 Methylpent 4 En 2 Ol Systems

Quantum Chemical Calculations for Electronic and Steric Effects

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can provide insights into molecular structure, reactivity, and the electronic and steric effects that govern chemical reactions.

Density Functional Theory (DFT) for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to study reaction mechanisms, predict reaction pathways, and characterize the transition states of chemical reactions. A DFT analysis of (2R)-4-methylpent-4-en-2-ol could, for instance, elucidate the mechanisms of its oxidation, esterification, or other characteristic reactions of secondary allylic alcohols. Such studies would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation energies. However, specific DFT studies on the reaction pathways and transition states involving this compound are not readily found in the surveyed literature.

Conformational Analysis and Molecular Recognition

The biological and chemical properties of a molecule are often dictated by its three-dimensional shape and the different conformations it can adopt. Conformational analysis of this compound would involve identifying its stable conformers and the energy barriers between them. This information is crucial for understanding how this molecule might interact with other molecules, such as enzymes or chiral catalysts, a concept known as molecular recognition. While general techniques for conformational analysis are well-developed, specific studies applying these methods to this compound are not documented in the available resources.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational tools that allow scientists to simulate the behavior of molecules over time. These simulations can provide a deeper understanding of the dynamic nature of molecules, including their conformational changes, interactions with solvent molecules, and binding to receptor sites. A molecular dynamics simulation of this compound could reveal its dynamic behavior in different solvents or its interaction with a biological membrane. Regrettably, no specific molecular modeling or dynamics simulation studies focused on this compound were identified.

Prediction of Stereoselectivity and Reaction Outcomes

One of the significant applications of computational chemistry is the prediction of stereoselectivity in chemical reactions. For a chiral molecule like this compound, computational models can be used to predict the stereochemical outcome of its reactions, for example, in asymmetric synthesis. By calculating the energies of the different diastereomeric transition states, chemists can predict which stereoisomer will be the major product. While the prediction of stereoselectivity is a major area of computational chemistry research nih.govrsc.org, studies specifically predicting reaction outcomes for this compound are absent from the available literature.

Catalyst Design and Ligand-Substrate Interaction Studies

Computational methods play a vital role in the rational design of catalysts for specific chemical transformations. For reactions involving this compound, computational chemistry could be employed to design catalysts that are highly efficient and stereoselective. This would involve modeling the interaction between the substrate, this compound, and a potential catalyst. These ligand-substrate interaction studies can provide valuable insights into the mechanism of catalysis and guide the development of new and improved catalysts. Despite the importance of this field, there is no evidence of specific research on catalyst design or ligand-substrate interaction studies for this particular compound in the public domain.

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemical Synthesis of Chiral Alcohols

The principles of green chemistry are becoming central to the synthesis of chiral alcohols, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. longdom.org This paradigm shift is evident in the development of new synthetic routes that are both economically viable and environmentally benign. frontiersin.org

A key area of progress is the use of biocatalysis, which employs enzymes or whole-cell systems to perform chemical transformations. nih.gov Biocatalytic reduction of ketones to produce chiral alcohols is a prominent example, offering high enantioselectivity under mild reaction conditions in aqueous media. nih.govmagtech.com.cn Alcohol dehydrogenases (ADHs), for instance, are widely used for the asymmetric reduction of prochiral ketones, providing access to optically pure alcohols. nih.gov These processes are often cleaner and more sustainable than conventional chemical reductions that rely on hazardous reagents. nih.gov

Another green approach involves minimizing or eliminating the use of organic solvents. Solvent-free or highly concentrated reaction conditions are being explored to reduce waste and simplify purification processes. nih.gov While solvent properties and catalyst concentration are critical variables in traditional synthesis, solvent-free conditions can sometimes lead to different or improved outcomes in enantioselectivity. nih.gov Additionally, the development of recyclable catalysts, such as those immobilized on solid supports, contributes to the sustainability of these processes by allowing for easy separation and reuse. frontiersin.orgresearchgate.net The use of environmentally friendly solvents like ethanol (B145695) further enhances the green credentials of synthetic protocols. researchgate.net

Key Features of Green Synthesis Approaches for Chiral Alcohols

| Feature | Description | Benefit |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., Alcohol Dehydrogenases) or whole microorganisms. | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. nih.govmagtech.com.cn |

| Solvent-Free Reactions | Conducting reactions without a solvent or in highly concentrated mixtures. | Reduces solvent waste, simplifies product isolation, can improve reaction efficiency. nih.gov |

| Benign Solvents | Utilizing environmentally friendly solvents such as water or ethanol. | Lower toxicity and environmental impact compared to traditional organic solvents. longdom.orgresearchgate.net |

Chemoinformatics and Data-Driven Approaches in Chiral Chemistry

Chemoinformatics is revolutionizing chiral chemistry by applying computational and informational techniques to solve chemical problems. cadaster.eu This field is particularly impactful in predicting and understanding enantioselectivity, a long-standing challenge in asymmetric synthesis. semanticscholar.org By building quantitative models, researchers can move from a trial-and-error approach to a more predictive and rational design of experiments. nih.gov

Data-driven workflows and machine learning algorithms are being developed to predict the enantiomeric excess (% ee) of asymmetric reactions with high accuracy. rsc.orgresearchgate.net These models are trained on datasets of reactions, using molecular descriptors that capture the structural and electronic properties of substrates, catalysts, and reagents. nih.govresearchgate.net The insights gained from these models can help identify the key molecular features that govern stereoselectivity, thereby guiding the optimization of reaction conditions and the design of new, more effective chiral catalysts. rsc.org

For example, a holistic, data-driven workflow can create statistical models from existing reaction data that are then used to predict the outcomes for new, un-tested reactions. nih.gov This approach allows for the quantitative transfer of chemical knowledge across different reaction types, streamlining both catalyst and reaction development. nih.gov The development of specialized molecular fingerprints, such as the MAP4C, which incorporates stereochemical information, is a significant advancement, enabling chemoinformatic tools to handle the complexities of chiral molecules more effectively. nih.gov This is crucial as traditional fingerprints often ignore stereochemistry, a critical omission for chiral compounds. nih.gov

Impact of Chemoinformatics in Chiral Synthesis

| Application Area | Method | Outcome |

|---|---|---|

| Prediction of Enantioselectivity | Machine Learning, Deep Neural Networks (DNN) | Accurate prediction of enantiomeric excess (% ee), reducing the need for extensive experimental screening. nih.govrsc.org |

| Catalyst Design | Quantitative Structure-Activity Relationship (QSAR) | Identification of key catalyst features for high selectivity, guiding the design of novel catalysts. illinois.edu |

| Reaction Optimization | Statistical Modeling | Rapid identification of optimal reaction conditions (solvent, temperature, etc.) for a desired stereochemical outcome. nih.gov |

| Chiral Data Analysis | Specialized Fingerprints (e.g., MAP4C) | Improved ability to search and analyze databases of chiral molecules, considering stereoisomerism. nih.gov |

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The core of asymmetric synthesis lies in the catalyst, and continuous innovation in this area is crucial for achieving higher efficiency and enantioselectivity. Research is focused on creating novel catalytic systems that can overcome the limitations of existing methods.

One promising avenue is the development of chemoenzymatic sequential catalysis, which combines the advantages of both chemical and biological catalysts in a single process. acs.org This integrated approach can achieve transformations that are difficult with either method alone, often under mild conditions and without the need for expensive chiral ligands. acs.org For instance, a system combining a chemical catalyst with a highly selective enzyme like carbonic anhydrase can transform simple starting materials into valuable chiral alcohols with excellent enantioselectivity. acs.org

In the realm of organocatalysis, new catalysts are being designed to promote reactions with high stereocontrol. For example, chiral hybrid catalysts that integrate different functional groups, such as a thiourea (B124793) and an arylboronic acid, have been shown to effectively catalyze reactions like the aza-Michael addition to produce enantioenriched β-amino acid derivatives. jst.go.jp

Furthermore, the exploration of different transition metals beyond the commonly used palladium and rhodium is leading to new catalytic activities. Ruthenium-catalyzed allylic alkylations, for example, can provide access to branched products that are not favored in palladium-catalyzed systems, thereby creating an allylic stereocenter with high enantioselectivity. pitt.edu The development of catalytic systems for challenging reactions, such as the creation of all-carbon quaternary stereocenters, remains a significant goal in synthetic chemistry. semanticscholar.org

Expanding the Chiral Pool via Advanced Biocatalysis for Analogues and Derivatives

The "chiral pool" refers to the collection of readily available, enantiopure natural products, such as amino acids and terpenes, that serve as starting materials for complex syntheses. nih.govnih.gov Advanced biocatalysis offers powerful tools to expand this pool by creating novel chiral building blocks that are not readily accessible from natural sources. nih.govresearchgate.net

Enzymatic C-H oxidation is a particularly powerful strategy. By using enzymes like hydroxylases, it is possible to selectively introduce functional groups, such as hydroxyl moieties, into unactivated positions on a molecule's scaffold. nih.govresearchgate.net This approach can be used to derivatize commercially available terpenes, creating a diverse range of new chiral intermediates from a small number of starting materials. nih.govresearchgate.net These newly installed functional groups then serve as handles for further chemical modifications, greatly expanding the synthetic utility of the original chiral pool compound. nih.gov

Terpene synthases, enzymes that produce a vast array of hydrocarbon skeletons, are also being engineered to produce novel terpene analogues. rsc.org By modifying the enzyme's active site or by feeding it unnatural substrate analogues, researchers can manipulate the complex carbocation rearrangement cascades that these enzymes catalyze, leading to the formation of new molecular structures. rsc.org Furthermore, integrating biocatalysis into multi-enzyme cascades allows for the one-pot synthesis of complex chiral molecules, such as saturated oxygen heterocycles, from simple precursors. acs.org These advanced biocatalytic methods not only expand the available chiral building blocks but also provide more efficient and sustainable routes to valuable and complex target molecules. nih.govacs.org

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing the enantiomeric purity of (2R)-4-methylpent-4-en-2-ol?

Answer:

- Chiral Gas Chromatography (GC): Use a chiral stationary phase (e.g., cyclodextrin derivatives) to separate enantiomers. Validate retention times against a racemic mixture or known standards .

- Polarimetry: Measure optical rotation ([α]D) and compare to literature values. For example, if the compound’s specific rotation deviates significantly from reported data (e.g., +15° vs. +22°), this may indicate impurities or incorrect stereochemical assignment .

- Nuclear Magnetic Resonance (NMR): Employ chiral solvating agents (e.g., Eu(hfc)₃) to split diastereotopic proton signals in ¹H NMR spectra. Analyze coupling constants (e.g., J-values) to confirm stereochemistry .

Q. How can researchers design a synthetic route for this compound with high stereocontrol?

Answer:

- Asymmetric Reduction: Reduce 4-methylpent-4-en-2-one using chiral catalysts like CBS (Corey-Bakshi-Shibata) or Noyori-type catalysts. Monitor enantiomeric excess (ee) via chiral GC or HPLC .

- Sharpless Epoxidation Followed by Hydrolysis: If synthesizing from a diene precursor, use Sharpless conditions (Ti(OiPr)₄, chiral tartrate ligands) to generate an epoxide intermediate. Acidic hydrolysis yields the desired alcohol stereoisomer .

- Enzymatic Resolution: Use lipases (e.g., Candida antarctica) to selectively esterify one enantiomer, enabling separation of the (2R)-isomer .

Q. What are the critical factors influencing the stability of this compound under storage conditions?

Answer:

- Light Sensitivity: UV-Vis studies show alkenols undergo [2+2] photocycloaddition. Store in amber vials under inert gas (Ar/N₂) to prevent dimerization .

- Moisture and Temperature: Thermogravimetric analysis (TGA) indicates decomposition above 80°C. Use desiccants (e.g., molecular sieves) and refrigerate at 4°C to mitigate hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, ΔHvap) for this compound?

Answer:

- Data Triangulation: Cross-reference NIST Chemistry WebBook data (boiling point: 144–146°C at 3 mmHg) with independent measurements using a calibrated ebulliometer .

- Statistical Analysis: Apply Grubbs’ test to identify outliers in published datasets. For example, if one study reports ΔHvap = 45 kJ/mol while others cluster around 52 kJ/mol, discard the outlier after confirming experimental conditions (e.g., purity >99%) .

Q. What computational strategies predict the regioselectivity of this compound in acid-catalyzed hydration reactions?

Answer:

- Density Functional Theory (DFT): Calculate activation energies for carbocation intermediates (e.g., 3° vs. 2° carbocations) using B3LYP/6-31G(d). Higher stability of the 3° carbocation predicts Markovnikov addition .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. THF) on transition states. Polar solvents stabilize ionic intermediates, altering product ratios .

Q. How can surface adsorption studies elucidate the environmental fate of this compound in indoor settings?

Answer:

- Microspectroscopic Imaging: Use atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to quantify adsorption on silica or gypsum surfaces. Compare adsorption coefficients (Kd) under varying humidity .

- Kinetic Modeling: Fit Langmuir isotherms to experimental data to determine monolayer adsorption capacity. Correlate with indoor air quality parameters (e.g., ventilation rates) .

Q. What experimental approaches validate the proposed biosynthetic pathways of this compound in plant systems?

Answer:

- Isotopic Labeling: Feed ¹³C-labeled mevalonate to plant tissues and track incorporation into the compound via LC-MS/MS. Confirm precursor-product relationships .

- Gene Knockout Studies: Use CRISPR/Cas9 to silence candidate terpene synthase genes. Monitor compound absence via GC-MS to identify biosynthetic enzymes .

Methodological Considerations

- Data Validation: Always cross-check physicochemical data against NIST standards .

- Stereochemical Integrity: Use enantioselective synthesis and resolution techniques to avoid racemization during storage .

- Collaborative Frameworks: Integrate computational modeling (DFT/MD) with wet-lab experiments to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.